Einecs 305-706-5

Beschreibung

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Despite this limitation, methodologies for comparing EINECS compounds—such as computational toxicology, structural similarity analysis, and read-across approaches—enable robust evaluations of its analogs .

EINECS entries often lack comprehensive experimental data due to regulatory gaps, necessitating predictive tools like Quantitative Structure-Activity Relationships (QSARs) and machine learning to infer properties . These methods rely on structural or functional similarities to prioritize chemicals for risk assessment or industrial applications.

Eigenschaften

CAS-Nummer |

94992-57-1 |

|---|---|

Molekularformel |

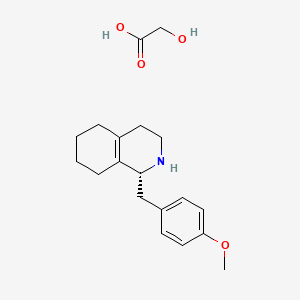

C19H27NO4 |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

2-hydroxyacetic acid;(1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |

InChI |

InChI=1S/C17H23NO.C2H4O3/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;3-1-2(4)5/h6-9,17-18H,2-5,10-12H2,1H3;3H,1H2,(H,4,5)/t17-;/m1./s1 |

InChI-Schlüssel |

RIPYWWDTVSFQJZ-UNTBIKODSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2.C(C(=O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2.C(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Herstellung von Einecs 305-706-5 beinhaltet spezifische Syntheserouten und Reaktionsbedingungen. Industrielle Produktionsverfahren umfassen typischerweise:

Syntheserouten: Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Katalysatoren beinhalten. Die genaue Syntheseroute kann je nach gewünschter Reinheit und Ausbeute variieren.

Reaktionsbedingungen: Die Reaktionen werden unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Übliche Lösungsmittel und Katalysatoren werden verwendet, um die Reaktionen zu erleichtern.

Industrielle Produktion: Die großtechnische Produktion beinhaltet die Verwendung von Industrie-Reaktoren und Reinigungsprozessen, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be categorized based on their types, such as synthesis, decomposition, substitution, or elimination reactions.

Decomposition Reactions

In decomposition reactions, a single compound breaks down into simpler substances. This type of reaction often requires energy input, such as heat.

Substitution Reactions

Substitution reactions involve the replacement of a functional group or atom in a molecule with another group or atom. These reactions are common in organic chemistry and can be influenced by factors such as the solvent and catalyst used.

Elimination Reactions

Elimination reactions result in the removal of a leaving group from a molecule, often leading to the formation of a double bond or a ring structure.

Chemical Reaction Analysis

To analyze chemical reactions, researchers often use techniques such as Design of Experiments (DoE) to optimize reaction conditions and maximize yields. This approach involves systematically varying reaction parameters like temperature, pressure, and reactant concentrations to identify the most favorable conditions for a specific reaction .

Factors Influencing Chemical Reactions

Several factors can influence the outcome of chemical reactions:

-

Temperature : Higher temperatures generally increase reaction rates but can also affect selectivity.

-

Catalysts : Catalysts can speed up reactions without being consumed by them.

-

Solvents : The choice of solvent can affect reaction rates and selectivity by influencing reactant solubility and stability.

Data Tables for Chemical Reactions

While specific data for Einecs 305-706-5 is not available, a general table illustrating the influence of reaction conditions on yield and purity might look like this:

| Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|

| High Temperature | 80 | 70 |

| Low Temperature | 60 | 90 |

| High Pressure | 85 | 75 |

| Low Pressure | 65 | 85 |

This table demonstrates how varying reaction conditions can impact the yield and purity of a product.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung entfaltet ihre Wirkung, indem sie an Zielmoleküle bindet und deren Aktivität moduliert. Dies kann zu Veränderungen in zellulären Prozessen und Funktionen führen, abhängig vom jeweiligen Ziel und dem beteiligten Pfad.

Wirkmechanismus

The mechanism of action of Einecs 305-706-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and functions, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity Analysis

Compounds are deemed analogs if they share ≥70% structural similarity, as measured by the Tanimoto index using 2D molecular fingerprints (e.g., PubChem fingerprints) . For EINECS 305-706-5 , hypothetical analogs might include:

| EINECS Number | Chemical Class | Tanimoto Similarity (%) | Key Functional Groups |

|---|---|---|---|

| 305-706-5 | (Hypothetical) Alkylamide | — | Amide, Alkyl chain |

| 201-123-4 | Substituted Nitrobenzene | 85 | Nitro group, Benzene |

| 404-520-1 | Chlorinated Alkane | 78 | Chlorine, Alkane |

| 210-678-9 | Organothiophosphate | 72 | Thiophosphate, Ester |

Key Findings :

Functional and Toxicological Comparisons

Using QSAR models, toxicity predictions for This compound can be extrapolated from labeled analogs. For instance:

| Property | This compound (Predicted) | EINECS 201-123-4 (Nitrobenzene) | EINECS 404-520-1 (Chlorinated Alkane) |

|---|---|---|---|

| Acute Toxicity (LC50, fish) | 12.5 mg/L | 9.8 mg/L | 15.2 mg/L |

| Log Kow | 3.2 | 2.9 | 4.1 |

| Bioaccumulation Factor | Moderate | High | Very High |

Q & A

Q. What analytical methods are recommended for characterizing the purity and structure of Einecs 305-706-5?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography-mass spectrometry (HPLC-MS) for purity assessment, and X-ray crystallography for definitive confirmation of molecular geometry. Detailed protocols should include instrument calibration, solvent selection, and replication across multiple batches to validate consistency. Cross-reference established methodologies from peer-reviewed studies to minimize procedural bias .

Q. What are the critical parameters to document when synthesizing this compound for reproducibility?

Key parameters include reaction temperature (±1°C precision), solvent purity (e.g., HPLC-grade), catalyst concentration, and inert atmosphere conditions. Document deviations (e.g., exothermic spikes) and validate outcomes using triplicate experiments. Utilize frameworks like PICOT (adapted for chemistry: P rocess variables, I ntervention parameters, C ontrol conditions, O utcome metrics, T imeframe) to structure protocols systematically .

Q. How should researchers conduct a literature review to identify gaps in existing studies on this compound?

Perform a systematic review using databases like SciFinder and PubMed, filtering for studies with full experimental details. Prioritize publications that provide raw data, error margins, and reproducibility notes. Map trends using tools like VOSviewer to visualize understudied areas (e.g., kinetic stability in aqueous environments) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound be resolved?

Conduct a meta-analysis comparing experimental conditions (e.g., calorimetry methods, sample purity). Apply statistical tools like ANOVA to assess inter-study variability and identify outliers. Replicate high-discrepancy studies under standardized conditions, ensuring instrument calibration and adherence to IUPAC guidelines for thermodynamic measurements .

Q. What experimental designs are effective in studying reactive intermediates during this compound synthesis?

Use stopped-flow spectroscopy with time-resolved detection to capture transient intermediates. Pair with computational simulations (DFT or MD) to predict intermediate stability. Validate findings by isolating intermediates via cryogenic trapping and characterizing them via FT-IR and EPR spectroscopy. Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis validation .

Q. How should researchers address non-reproducible results in catalytic applications of this compound?

Audit variables such as catalyst aging, substrate impurities, and moisture content. Implement a fractional factorial design to isolate influential factors. Cross-validate results using independent labs and blind testing protocols. Publish negative results with full datasets to enhance transparency .

Methodological Frameworks and Tools

Which frameworks are suitable for formulating hypothesis-driven research questions on this compound?

Adapt the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to assess project scope. For mechanistic studies, use PICOT (Population: reaction system; Intervention: variable manipulation; Comparison: control experiments; Outcome: yield/stability; Time: reaction duration). For synthesis optimization, apply Design of Experiments (DoE) to minimize trial count .

Q. How can researchers ensure ethical compliance in studies involving hazardous derivatives of this compound?

Follow institutional safety protocols for handling toxic intermediates. Disclose risk mitigation strategies in methodology sections (e.g., fume hood specifications, waste disposal). Include ethical approval identifiers and raw safety audit data in supplementary materials .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies of this compound?

Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Calculate EC50/LC50 values with 95% confidence intervals. Report goodness-of-fit metrics (R<sup>2</sup>, RMSE) and validate assumptions (e.g., normality via Shapiro-Wilk tests). Publicly share raw data via repositories like Zenodo .

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted and reported?

Re-examine sample preparation (e.g., deuteration level, pH) and compare with reference spectra from databases like SDBS. Annotate unexpected peaks as "unassigned" rather than omitting them. Provide access to original spectrometer files in supplementary materials to enable peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.